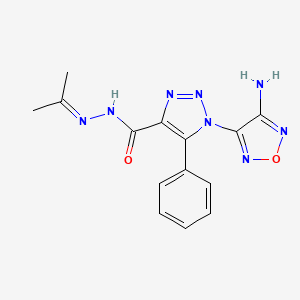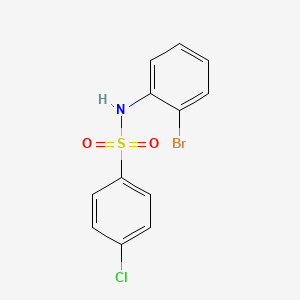
2-cyclohexyl-N-(4-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexyl-N-(4-phenoxyphenyl)acetamide, also known as CPP-ACP, is a compound that is widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 401.54 g/mol. CPP-ACP has been extensively studied for its ability to prevent dental caries and remineralize enamel.
Mécanisme D'action
2-cyclohexyl-N-(4-phenoxyphenyl)acetamide works by forming a protective layer over the tooth surface, which prevents the demineralization of enamel by acids produced by bacteria. It also promotes the remineralization of enamel by releasing calcium and phosphate ions, which are essential for the formation of hydroxyapatite crystals.
Biochemical and Physiological Effects
2-cyclohexyl-N-(4-phenoxyphenyl)acetamide has been shown to have a positive effect on the mineralization of teeth and bones. It promotes the formation of hydroxyapatite crystals, which are essential for the strength and structure of teeth and bones. 2-cyclohexyl-N-(4-phenoxyphenyl)acetamide has also been shown to have anti-inflammatory and antimicrobial properties, which make it a potential candidate for the treatment of oral infections.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyclohexyl-N-(4-phenoxyphenyl)acetamide is a relatively safe compound that can be easily synthesized in the laboratory. It is also cost-effective and has a wide range of potential applications. However, its effectiveness may vary depending on the concentration and formulation used. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research and development of 2-cyclohexyl-N-(4-phenoxyphenyl)acetamide. One potential direction is the development of new formulations and delivery systems that can enhance its effectiveness and bioavailability. Another direction is the exploration of its potential use in other areas, such as bone regeneration and drug delivery systems. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Overall, 2-cyclohexyl-N-(4-phenoxyphenyl)acetamide has the potential to be a valuable compound in the field of dental and bone research, and further studies are needed to fully explore its potential.
Méthodes De Synthèse
2-cyclohexyl-N-(4-phenoxyphenyl)acetamide can be synthesized through a simple chemical reaction between cyclohexylamine, 4-phenoxyphenylacetic acid, and acetic anhydride. The reaction is carried out under reflux with the addition of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure 2-cyclohexyl-N-(4-phenoxyphenyl)acetamide.
Applications De Recherche Scientifique
2-cyclohexyl-N-(4-phenoxyphenyl)acetamide has been extensively studied for its potential use in dental applications. It has been shown to prevent dental caries and remineralize enamel by forming a protective layer over the tooth surface. 2-cyclohexyl-N-(4-phenoxyphenyl)acetamide is also being studied for its potential use in bone regeneration and drug delivery systems.
Propriétés
IUPAC Name |
2-cyclohexyl-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-20(15-16-7-3-1-4-8-16)21-17-11-13-19(14-12-17)23-18-9-5-2-6-10-18/h2,5-6,9-14,16H,1,3-4,7-8,15H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGGSGVBEZXSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(4-phenoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5784974.png)


![N'-[(2-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5785000.png)
![3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5785002.png)
![3,5-dimethylphenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5785014.png)
![3-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5785028.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5785051.png)
![N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide](/img/structure/B5785062.png)


